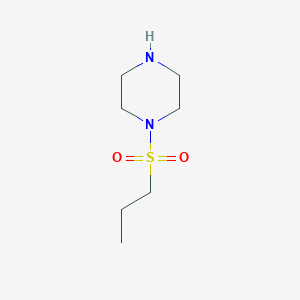
1-(Propylsulfonyl)piperazine
Übersicht
Beschreibung
1-(Propylsulfonyl)piperazine is a chemical compound with the molecular formula C7H16N2O2S . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1-(Propylsulfonyl)piperazine involves functionalizing silica nanoparticles . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Propylsulfonyl)piperazine is represented by the InChI code1S/C7H16N2O2S.ClH/c1-2-7-12(10,11)9-5-3-8-4-6-9;/h8H,2-7H2,1H3;1H . The molecular weight is 192.28 . Chemical Reactions Analysis
1-(Propylsulfonyl)piperazine is involved in the preparation of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives . The reaction of aldehydes with thiourea under the same reaction conditions affords a high yield of 1,3,5-triazinane-2,4-dithiones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Propylsulfonyl)piperazine include a molecular weight of 228.74 .Wissenschaftliche Forschungsanwendungen
Cancer Research
- Breast Cancer Cell Inhibition : A study by (Ananda Kumar et al., 2007) explored the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives and their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation.
Neuropharmacology
- Glycine Transporter-1 Inhibition : Research led by (Cioffi et al., 2016) discussed the development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors for Glycine Transporter-1, which showed promising activity in both in vitro and in vivo models.
Adenosine Receptor Antagonism
- Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) synthesized 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, revealing compounds with subnanomolar affinity as antagonists of the A2B adenosine receptors. This was detailed in their study (Borrmann et al., 2009).
Drug Metabolism
- Cytochrome P450 and Metabolism Studies : A novel antidepressant, Lu AA21004, was investigated for its metabolic pathways involving 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine. The study by (Hvenegaard et al., 2012) focused on the enzymes responsible for its oxidative metabolism.
Antibacterial Research
- Antibacterial Agent Development : The synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, as explored by (Abbasi et al., 2020), indicated potential as antibacterial agents.
HIV-1 Reverse Transcriptase Inhibition
- HIV-1 Inhibition : Romero et al. (1994) synthesized a variety of 1-aryl-piperazine compounds, finding some to be potent inhibitors of HIV-1 reverse transcriptase. Details can be found in their study (Romero et al., 1994).
Sigma Receptor Ligands
- Sigma Receptor Ligands for Oncology : Analogue compounds of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine were studied for their potential in oncology, as discussed by (Abate et al., 2011).
Catalysis in Organic Synthesis
- Catalysis : Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid was investigated as a catalyst for the synthesis of various organic compounds, as shown in the research by (Rezaee & Davarpanah, 2016).
Agricultural Chemistry
- Herbicidal and Antifungal Activities : The synthesis and biological evaluation of compounds containing piperazine and arylsulfonyl moieties, as explored by (Wang et al., 2016), demonstrated significant herbicidal and antifungal activities.
Serotonin Receptor Studies
- Serotonin Receptor Agonism : Research by (Fuller et al., 1978) found that 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brain.
Antipsychotic Agent Development
- Development of Antipsychotic Agents : A study by (Park et al., 2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, showing high affinities for serotonin receptors and potential as atypical antipsychotic agents.
Hyperbranched Polymers
- Polymer Synthesis : Yan and Gao (2000) developed a new strategy for the synthesis of hyperbranched polymers using 1-(2-aminoethyl)piperazine, expanding the potential applications in polymer science. For more details, see (Yan & Gao, 2000).
Pharmacology
- Pharmacological Applications : Brito et al. (2018) discussed the therapeutic applications of piperazine derivatives in central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic drugs. The details are available in their paper (Brito et al., 2018).
Nanotechnology
- Nanofiltration Membranes : The functionalization of multi-walled carbon nanotubes with N-aminoethyl piperazine propane sulfonate for creating hybrid nanofiltration membranes was investigated by (Guo et al., 2018), demonstrating potential applications in salt separation and desalination.
Designer Drugs Analysis
- Analysis of Designer Drugs : De Boer et al. (2001) studied analytical aspects of 1-aryl-piperazine compounds, potential designer drugs-of-abuse, discussing their detection and identification in forensic science. For more information, see (de Boer et al., 2001).
Wirkmechanismus
Target of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Mode of Action
It’s worth noting that piperazine, a related compound, is a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Sulfonamides, another related group of compounds, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
A study on a nanosilica-bonded n-(propylsulfonyl)piperazine-n-sulfamic acid showed that it was used as a catalyst for the synthesis of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives .
Result of Action
In a study where nanosilica-bonded n-(propylsulfonyl)piperazine-n-sulfamic acid was used as a catalyst, it led to the preparation of 1,1′-(arylmethylene) diureas in high yield .
Action Environment
It’s worth noting that the physical state of 1-(propylsulfonyl)piperazine is liquid, and it is recommended to be stored at room temperature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-7-12(10,11)9-5-3-8-4-6-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGHUIONHQHEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propylsulfonyl)piperazine | |
CAS RN |
505068-18-8 | |
| Record name | 1-(1-Propanesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


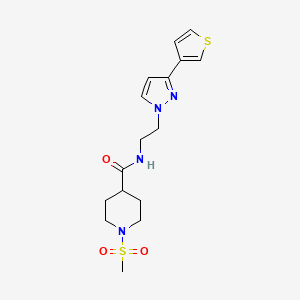
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)
![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)
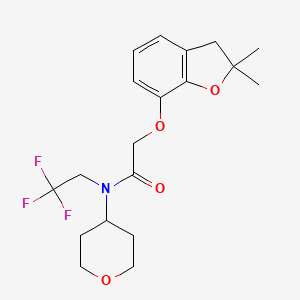
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)
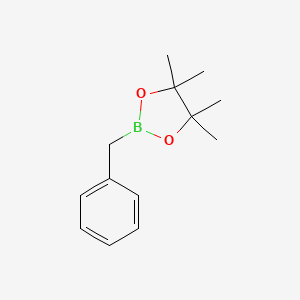
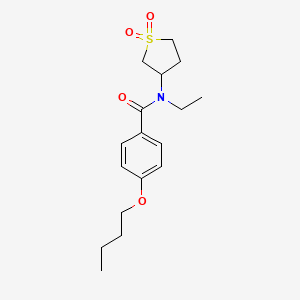
![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)
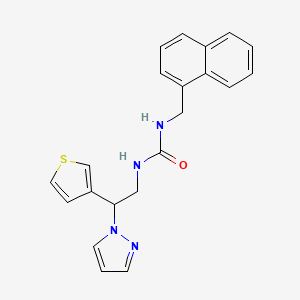
![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)